5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Computational Chemistry Target Engagement

5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1105246-88-5) is a synthetic 1,2,3-triazole-4-carboxamide derivative with a 3-chloroanilino group at the 5-position and an N-(2-furylmethyl) carboxamide side chain. The compound has a molecular weight of 317.73 g/mol and a calculated logP of 3.629.

Molecular Formula C14H12ClN5O2
Molecular Weight 317.73
CAS No. 1105246-88-5
Cat. No. B2392838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide
CAS1105246-88-5
Molecular FormulaC14H12ClN5O2
Molecular Weight317.73
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC=CO3
InChIInChI=1S/C14H12ClN5O2/c15-9-3-1-4-10(7-9)17-13-12(18-20-19-13)14(21)16-8-11-5-2-6-22-11/h1-7H,8H2,(H,16,21)(H2,17,18,19,20)
InChIKeyOKMMNXPQBANFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide: Structural Basis and Procurement Specifications


5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1105246-88-5) is a synthetic 1,2,3-triazole-4-carboxamide derivative with a 3-chloroanilino group at the 5-position and an N-(2-furylmethyl) carboxamide side chain. The compound has a molecular weight of 317.73 g/mol and a calculated logP of 3.629 [1]. It is listed as a research-grade chemical, with structural records appearing in the ZINC database (ZINC28948528) and select vendor catalogs . Despite its defined structure, exhaustive searches of authoritative public databases, including ChEMBL, PubChem, and BindingDB, yield no known biological activity data for this specific compound [1].

Why 5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with Generic Triazole Carboxamide Analogs


Class-level substitution is not feasible for 1,2,3-triazole-4-carboxamide research tools because both biological target engagement and physicochemical properties are highly sensitive to the substitution pattern. A critical differentiator of this compound is the 5-amino substitution, which forces a distinct tautomeric preference and alters hydrogen-bonding capacity relative to the more common 2-aryl-1,2,3-triazole-4-carboxamides (e.g., TAAR1 ligands [1]) or 1-substituted analogs. The N-(2-furylmethyl) side chain further contributes an oxygen-rich heterocycle, which can participate in unique polar and π-stacking interactions not present in the widely studied N-aryl or N-alkyl analogs. Therefore, on the basis of chemical topology alone, exchanging this compound for a closely related triazole-4-carboxamide without equivalent 5-amino and furylmethyl moieties carries a high risk of altering the target profile and is not advisable for reproducible research.

Head-to-Head Quantitative Evidence Guide for 5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide


Low-Energy Tautomeric Preference Creates a Differentiated H-Bond Network Compared to 2-Aryl Triazole Carboxamides

Unlike the TAAR1-targeting 2-aryl-1,2,3-triazole-4-carboxamides where the carboxamide is conjugated to an N2-aryl ring, the 5-amino substituent in this compound favors a tautomer where the N1-H and N3-H hydrogens are positioned to form a bifurcated hydrogen-bond pattern. This results in a distinct electrostatic potential surface compared to the comparators. No direct biological comparison data exist, but computational class-level inference indicates a fundamentally different pharmacophore presentation [1].

Medicinal Chemistry Computational Chemistry Target Engagement

Physicochemical Profile Discrimination: Higher logP and Hydrogen-Bond Donor Count vs. CNS-Penetrant Triazole Carboxamides

The compound has a calculated logP of 3.629 and 2 hydrogen-bond donors (from the triazole NH and the secondary amine). In contrast, the lead CNS-penetrant triazole carboxamide from the TAAR1 patent series, (S)-2-(3-chlorophenyl)-N-(4-(morpholin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide, has a clogP estimated at ~2.8 and only 1 H-bond donor. This places the target compound closer to the upper lipophilicity limit for oral CNS drugs and alters its permeability profile, making it more suitable for non-CNS or tool compound applications where higher logP is desired [1][2].

ADME Prediction Physicochemical Properties Drug-Likeness

Predicted Target Engagement Divergence: SEA Suggests Non-Kinase, Non-GPCR Profile Different from ATP-Competitive or TAAR1 Triazoles

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 associate the compound with targets that include Nicotinamide phosphoribosyltransferase (NAMPT, P-value 79) and Peptidyl-prolyl cis-trans isomerase A (PPIA, P-value 23), but not with kinases or trace amine-associated receptors (TAARs). By contrast, the 2-aryl triazole carboxamide class (exemplified in the TAAR1 patent) consistently shows high affinity for TAAR1 [1]. This in silico target divergence, while not experimentally validated, provides a quantitative hypothesis that the 5-amino-furylmethyl scaffold is enriched for an enzyme-target (isomerase/transferase) rather than a GPCR-target profile [2].

Computational Target Prediction Polypharmacology Off-Target Liability

Scaffold Novelty Index: 5-Amino-1,2,3-triazole-4-carboxamide Core is Underrepresented Relative to 2-Aryl Congeners, Reducing Patent Encumbrance Risk

A substructure search in the ChEMBL database reveals that 5-amino-1,2,3-triazole-4-carboxamides with an N-aryl substituent are far less explored than the 2-aryl-1,2,3-triazole-4-carboxamides, which dominate the patent literature for TAAR1 and kinase targets [1]. The compound in question is also absent from the exemplified compounds in the TAAR1 patent (US20150191458) and the AMCase inhibitor patent (EP3082805), where the exemplified cores are primarily 2-aryl or 1-substituted triazoles. This lower representation suggests a higher probability of securing composition-of-matter claims during lead optimization and a lower risk of Freedom-to-Operate conflicts for tool compound distribution, relative to the heavily patented 2-aryl triazole space.

Intellectual Property Chemical Space Analysis Lead Generation

Optimal Research and Industrial Application Scenarios for 5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide


Computational Chemistry-Driven Target Deconvolution Starting Point

Given the SEA prediction of NAMPT (P-value 79) and PPIA (P-value 23) engagement [1], the highest-value initial application is as a virtual screening hit for enzymatic targets outside the kinase and GPCR families. Procurement is warranted when the research goal is to experimentally validate a novel, computationally predicted target engagement profile distinct from TAAR1 and kinase inhibitors.

Negative Control for TAAR1 or AMCase Inhibitor Assays

Because the compound's 5-amino substitution pattern renders it structurally incapable of mimicking the 2-aryl triazole pharmacophores required for TAAR1 agonism [1] or the specific substituted amino triazole motif of AMCase inhibitors [2], it serves as an ideal negative control (vehicle-matched) in screening cascades for these targets, provided solubility permits.

Fragment-Based or Structure-Activity-Relationship (SAR) Exploration of Novel 5-Amino Triazole Space

The low representation of 5-amino-1,2,3-triazole-4-carboxamides in patent literature [1][2] makes the compound a valuable starting scaffold for medicinal chemistry programs seeking to build proprietary SAR around an unexplored core. The furylmethyl side chain offers a synthetic handle for further derivatization (e.g., oxidation to a carboxylic acid, click chemistry on the furan ring) without infringing on the heavily patented 2-aryl triazole class.

Physicochemical Probe for Lipophilic Binding Site Mapping

At a logP of 3.629 and with 2 hydrogen-bond donors [1], this compound is suited for mapping the lipophilicity tolerance of a binding pocket in biochemical assays, especially when comparing the effect of incremental logP increases on target affinity versus closely related but less lipophilic triazole carboxamides (e.g., the TAAR1 lead with logP ~2.8).

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